molecular formula C7H7FN2O3 B8136249 3-Fluoro-5-methoxy-2-nitroaniline

3-Fluoro-5-methoxy-2-nitroaniline

Cat. No. B8136249
M. Wt: 186.14 g/mol
InChI Key: CPSXRDNMXIUMQK-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-2-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimalarial Drug Synthesis : A modified Skraup reaction using a compound closely related to 3-Fluoro-5-methoxy-2-nitroaniline yields an intermediate crucial for the synthesis of the antimalarial drug 5-fluoroprimaquine (O’Neill, Storr, & Park, 1998).

  • Photosubstitution Studies : The compound's variants are used in studying the photoreaction with n-hexylamine, providing insights into dual mechanistic pathways in photochemistry (Pleixats & Marquet, 1990).

  • Dye Intermediate : Related compounds serve as significant dye intermediates with potential applications in the development of new dyes, pharmaceuticals, and insecticides (Bil, 2007).

  • Mass Spectrometry : The ortho effect between fluorine and amino substituents in similar compounds aids in the positive identification of isomeric compounds, essential in mass spectrometric analysis (Fu & Rosenberg, 1980).

  • Liquid Chromatography Enhancer : A derivative of this compound enhances high-performance liquid chromatography for the sensitive detection of amino acids (Watanabe & Imai, 1981).

  • Organic Synthesis Applications : Synthesis of 3-Fluoro-4-nitrophenol from related compounds, with applications in organic synthesis and pharmaceuticals (Zhang Zhi-de, 2011).

  • Non-Linear Optical Applications : Certain compounds related to this compound exhibit high molecular non-linearity, useful for non-linear optical applications (Yanes et al., 1997).

  • Supramolecular Structure Studies : Research shows that certain derivatives of this compound play a role in stabilizing the supramolecular structures of co-crystals, significant in crystallography (Hernández-Paredes et al., 2016).

properties

IUPAC Name

3-fluoro-5-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSXRDNMXIUMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.